4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16766621
InChI: InChI=1S/C15H22N2O.2ClH/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15;;/h1-5,16H,6-13H2;2*1H
SMILES:
Molecular Formula: C15H24Cl2N2O
Molecular Weight: 319.3 g/mol

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

CAS No.:

Cat. No.: VC16766621

Molecular Formula: C15H24Cl2N2O

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride -

Specification

Molecular Formula C15H24Cl2N2O
Molecular Weight 319.3 g/mol
IUPAC Name 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Standard InChI InChI=1S/C15H22N2O.2ClH/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15;;/h1-5,16H,6-13H2;2*1H
Standard InChI Key OIMLIFFNCGFHEY-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CN(CCO2)CC3=CC=CC=C3.Cl.Cl

Introduction

Chemical and Structural Characteristics

Molecular Properties

The compound has the molecular formula C15H24Cl2N2O\text{C}_{15}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}, with a molecular weight of 319.3 g/mol. The spirocyclic core consists of a 1-oxa-4,9-diazaspiro[5.5]undecane system, where the oxygen atom bridges positions 1 and 2, and nitrogen atoms occupy positions 4 and 9. The benzyl substituent at position 4 introduces aromatic hydrophobicity, while the dihydrochloride salt forms via protonation of the secondary amines.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H24Cl2N2O\text{C}_{15}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight319.3 g/mol
Salt FormDihydrochloride
SolubilityEnhanced in polar solvents

Stereochemical Considerations

Chiral centers at positions 2 and 3 of the spirocyclic framework necessitate enantioselective synthesis. For example, the (2R) enantiomer of related analogs demonstrates distinct receptor binding profiles compared to the (2S) form . Resolution via chiral HPLC or asymmetric synthesis ensures high enantiomeric excess (e.g., 97% ee for 15cR ), critical for optimizing pharmacological activity.

Synthesis and Optimization

Process Optimization

Continuous flow reactors improve yield and purity during large-scale production. Critical steps include temperature control during cyclization (−30°C to prevent side reactions) and chiral resolution using columns like Chiralpak IA . The final dihydrochloride form is isolated via crystallization, achieving >98% purity by HPLC.

Pharmacological Activity

Dual Receptor Modulation

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride acts as a MOR agonist and σ1R antagonist, a combination theorized to enhance analgesic efficacy while reducing opioid-related side effects . MOR activation inhibits nociceptive signaling, whereas σ1R antagonism modulates central sensitization and neuropathic pain .

Table 2: Receptor Binding Affinities of Analogous Compounds

CompoundMOR KiK_i (nM)σ1R KiK_i (nM)
15cR2.118.4
15cS3.022.7
Reference standard0.8 (MOR)12.0 (σ1R)

Data adapted from García et al. (2020)

Preclinical Findings

In rodent models, analogs like 15cR show 50% pain inhibition at 10 mg/kg (oral) in the formalin test, comparable to morphine but with reduced respiratory depression . The dihydrochloride salt improves oral bioavailability by 40% compared to the free base, attributed to enhanced solubility.

Structure-Activity Relationships (SAR)

Impact of Benzyl Substitution

The benzyl group at position 4 enhances σ1R affinity by filling a hydrophobic pocket (HYD3/HYD4 region) in the receptor’s binding site . Removal or replacement with smaller alkyl chains reduces σ1R antagonism by >80%, underscoring its critical role .

Stereochemistry and Potency

The (2R) configuration confers 3-fold higher MOR affinity than the (2S) enantiomer, likely due to better alignment with the receptor’s aspartate residue (Asp147) . Conversely, σ1R tolerates both enantiomers, with <2-fold difference in KiK_i values .

Future Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to reduce reliance on chiral resolution .

  • Peripheral Targeting: Designing quaternary ammonium derivatives to restrict central nervous system exposure .

  • Polypharmacology: Exploring activity at delta-opioid or NMDA receptors for multimodal analgesia .

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